(2R)-2,3-diaminopropan-1-ol
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Overview
Description
(2R)-2,3-diaminopropan-1-ol is an organic compound with the molecular formula C3H10N2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2,3-diaminopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitropropan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of glyceraldehyde with ammonia or an amine source under reducing conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3-dinitropropan-1-ol. This process is typically carried out in a high-pressure reactor with a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2,3-diaminopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism by which (2R)-2,3-diaminopropan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3-diaminopropan-1-ol: The enantiomer of (2R)-2,3-diaminopropan-1-ol, which has similar chemical properties but different biological activities.
2,3-diaminopropanoic acid: A structurally similar compound with an additional carboxyl group.
1,2-diaminoethane: A simpler diamine with two amino groups attached to adjacent carbon atoms.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C3H10N2O |
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Molecular Weight |
90.12 g/mol |
IUPAC Name |
(2R)-2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m1/s1 |
InChI Key |
QHBWSLQUJMHGDB-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CO)N)N |
Canonical SMILES |
C(C(CO)N)N |
Origin of Product |
United States |
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